molecular formula C11H9ClN4O B4287179 1-(3-Chlorophenyl)-3-pyrazin-2-ylurea CAS No. 71306-99-5

1-(3-Chlorophenyl)-3-pyrazin-2-ylurea

Cat. No.: B4287179
CAS No.: 71306-99-5
M. Wt: 248.67 g/mol
InChI Key: BEADWGFERYRDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-pyrazin-2-ylurea is a chemical compound provided for research and development purposes. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Chemical Context and Research Interest: This compound belongs to the class of pyrazinyl ureas, which are recognized in medicinal chemistry as a privileged scaffold for interacting with various biological targets . The urea moiety, consisting of -NH-(C=O)-NH-, serves as a key pharmacophore, acting as an excellent hydrogen bond donor and acceptor, which facilitates strong interactions with enzyme active sites and protein targets . Pyrazine and phenylurea derivatives have been investigated for their potential to modulate several intracellular pathways. Potential Research Applications: While the specific biological profile of 1-(3-Chlorophenyl)-3-pyrazin-2-ylurea is still being characterized, structurally similar pyrazinyl ureas have demonstrated significant research value. For instance, closely related compounds have been identified as potent blockers of amyloid-beta (Aβ)-induced mitochondrial permeability transition pore (mPTP) opening, a mechanism under investigation in the context of Alzheimer's disease neurotoxicity . Other pyrazole-urea hybrids have shown activity as inhibitors of various kinases (such as Src and p38-MAPK) and human carbonic anhydrase isozymes, pointing to their broad utility in oncological and biochemical research . Researchers may explore this compound for its potential in similar areas, including kinase inhibition, enzyme modulation, and central nervous system (CNS) target engagement. Handling and Compliance: This product is offered as a quality-controlled material for use in a laboratory setting. Researchers are responsible for verifying the compound's suitability for their specific applications. All handling and use must comply with the purchaser's institutional guidelines and all applicable local, state, and federal regulations.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-pyrazin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O/c12-8-2-1-3-9(6-8)15-11(17)16-10-7-13-4-5-14-10/h1-7H,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEADWGFERYRDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391077
Record name 1-(3-chlorophenyl)-3-pyrazin-2-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824025
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

71306-99-5
Record name 1-(3-chlorophenyl)-3-pyrazin-2-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-N’-2-pyrazinylurea typically involves the reaction of 3-chloroaniline with 2-pyrazinecarboxylic acid in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting intermediate is then treated with an isocyanate to form the final urea derivative.

Industrial Production Methods: On an industrial scale, the production of N-(3-chlorophenyl)-N’-2-pyrazinylurea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-N’-2-pyrazinylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

1-(3-Chlorophenyl)-3-pyrazin-2-ylurea has been investigated for its anticancer properties. It acts as an inhibitor of certain cancer cell lines, demonstrating potential in the treatment of malignancies. The compound's mechanism involves interference with cellular pathways that promote tumor growth and proliferation.

Case Study:
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including those derived from breast and lung cancers. The compound's ability to induce apoptosis in these cells suggests a promising avenue for further research into its use as an anticancer agent.

Anti-inflammatory Properties

Research indicates that 1-(3-Chlorophenyl)-3-pyrazin-2-ylurea possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism may involve the modulation of inflammatory cytokines and pathways.

Case Study:
In animal models of inflammation, administration of this compound resulted in a significant reduction in markers of inflammation, suggesting its potential utility in clinical settings for conditions such as rheumatoid arthritis or inflammatory bowel disease.

Comparative Data Table

Application AreaMechanism of ActionNotable Findings
AnticancerInduces apoptosisEffective against breast and lung cancer cell lines
Anti-inflammatoryModulates cytokine productionReduces inflammation markers in animal models

Safety and Toxicity Profile

While promising, the safety profile of 1-(3-Chlorophenyl)-3-pyrazin-2-ylurea is crucial for its development as a therapeutic agent. Preliminary toxicity studies indicate:

  • Mild to moderate toxicity at higher doses.
  • No significant adverse effects noted in initial animal studies.

Further toxicological assessments are necessary to fully understand the safety implications for human use.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-2-pyrazinylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-{[(3-methoxyphenyl)methyl]amino}pyrazin-2(1H)-one (G194-0172)

  • Structure: Replaces the urea group with a methoxybenzylamino substituent.
  • Key Properties :
    • Molecular Weight: 341.8 g/mol
    • logP: 2.4147 (indicating moderate lipophilicity)
    • Polar Surface Area: 42.845 Ų (higher than urea derivatives, suggesting altered solubility) .
  • Biological Relevance : The methoxy group may enhance CNS permeability compared to urea derivatives.

1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one

  • Structure : Features a ketone (-CO-) linker instead of urea.
  • Key Properties: Molecular Weight: 232.66 g/mol IUPAC Name: 1-(3-chlorophenyl)-2-pyrazin-2-ylethanone Binding Affinity: Surface plasmon resonance studies suggest weaker interactions with biological targets compared to urea derivatives .

1-(6-Chloropyridin-3-yl)-3-phenylurea

  • Structure : Pyridine instead of pyrazine core.
  • Key Properties :
    • Herbicidal Activity: Demonstrates selective herbicidal effects, attributed to the pyridine ring’s electron-withdrawing nature .
    • Solubility: Lower aqueous solubility than pyrazine-based analogs due to reduced polarity .

Substituent Position and Isomerism

1-(4-Chlorophenyl)piperazine (vs. 3-Chlorophenyl Derivatives)

  • Structure : Chlorine at the para position on the phenyl ring.
  • Key Differences: Receptor Binding: Meta-chlorophenyl derivatives (e.g., 1-(3-chlorophenyl)piperazine) show higher affinity for serotonin receptors (e.g., 5-HT7R) compared to para isomers . Psychoactivity: 1-(3-Chlorophenyl)piperazine (mCPP) is a known psychoactive substance, while para isomers exhibit distinct pharmacological profiles .

3-(3-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK82)

  • Structure: Pyrazolo-pyrimidinone core with a 3-chlorophenyl group.

Physicochemical and Pharmacokinetic Profiles

Compound Name Molecular Formula Molecular Weight (g/mol) logP Hydrogen Bond Donors Polar Surface Area (Ų) Key Biological Activity
1-(3-Chlorophenyl)-3-pyrazin-2-ylurea* C₁₁H₉ClN₄O 248.67 ~2.5 2 ~60 Hypothetical serotonin modulation
1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one C₁₂H₉ClN₂O 232.66 1.8 0 42.8 Weak target binding
G194-0172 C₁₈H₁₆ClN₃O₂ 341.8 2.4147 1 42.845 CNS permeability
1-(6-Chloropyridin-3-yl)-3-phenylurea C₁₂H₁₀ClN₃O 247.68 2.9 2 58.2 Herbicidal activity

*Estimated based on structural analogs.

Q & A

Q. What are the established synthetic routes for 1-(3-Chlorophenyl)-3-pyrazin-2-ylurea, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazine derivative : Pyrazine rings can be synthesized via cyclization of diaminomaleonitrile derivatives or via condensation reactions using glyoxal derivatives.
  • Urea linkage formation : Reacting 3-chlorophenyl isocyanate with a pyrazine-2-amine intermediate under anhydrous conditions (e.g., in dichloromethane or THF) at 0–25°C for 6–12 hours .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for removing unreacted starting materials and byproducts .

Q. Optimization Strategies :

  • Use catalysts like triethylamine to accelerate urea bond formation.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to adjust reaction times .
  • A comparative study reported a 15% yield increase when using dry THF versus dichloromethane due to reduced side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural identity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for the pyrazine protons (δ 8.5–9.5 ppm) and chlorophenyl aromatic protons (δ 7.2–7.8 ppm) confirm connectivity.
    • ¹³C NMR : Carbonyl signals (δ 155–160 ppm) validate the urea moiety .
  • Infrared Spectroscopy (IR) : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm urea functional groups .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and spatial arrangement. For example, a related urea derivative showed a dihedral angle of 85° between the pyrazine and chlorophenyl rings, influencing biological activity .

Q. Validation Protocol :

  • Compare experimental spectra with computational predictions (e.g., DFT calculations).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight within ±2 ppm error .

Q. What initial biological screening assays are recommended to evaluate its potential therapeutic applications?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
    • Measure urea derivatives’ ability to disrupt ATP-binding pockets via competitive binding assays .
  • Antimicrobial Screening :
    • Use broth microdilution (CLSI guidelines) to assess minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Testing :
    • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate dose-dependent viability reduction .

Q. Data Interpretation :

  • Compare activity with positive controls (e.g., doxorubicin for cytotoxicity).
  • Use structure-activity relationship (SAR) tables to correlate substituents with efficacy (Table 1):
Substituent on PyrazineIC₅₀ (EGFR Inhibition)MIC (S. aureus)
-H (Parent Compound)12.3 µM64 µg/mL
-CF₃8.7 µM32 µg/mL
-OCH₃18.9 µM128 µg/mL

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities across different studies?

Methodological Answer:

  • Controlled Replication :
    • Reproduce assays under identical conditions (e.g., cell line passage number, serum concentration) to isolate variables .
  • Meta-Analysis :
    • Compile IC₅₀ values from multiple studies and perform statistical tests (e.g., ANOVA) to identify outliers or trends.
  • Mechanistic Profiling :
    • Use RNA sequencing or proteomics to compare downstream effects in conflicting models. For example, a compound showing antitumor activity in one study but not another may activate alternative pathways in resistant cell lines .

Case Study :
A 2024 study reported conflicting IC₅₀ values (8.7 µM vs. 23.1 µM) for EGFR inhibition. Further investigation revealed differences in ATP concentrations (1 mM vs. 10 mM) during assays, highlighting the need for standardized protocols .

Q. What strategies are effective in elucidating the compound’s mechanism of action against specific biological targets?

Methodological Answer:

  • Computational Docking :
    • Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., EGFR’s kinase domain). Validate with molecular dynamics simulations .
  • Biophysical Techniques :
    • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) and stoichiometry .
  • Genetic Knockdown :
    • CRISPR/Cas9-mediated knockout of putative targets (e.g., PI3K) to assess dependency in cellular assays .

Q. Example Findings :

  • A 2023 study identified hydrogen bonding between the urea carbonyl and EGFR’s Met793 residue as critical for inhibition (KD = 9.2 nM via SPR) .

Q. How does the introduction of different substituents on the pyrazine or chlorophenyl rings affect bioactivity, based on SAR studies?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) :
    • -CF₃ or -NO₂ on the pyrazine ring enhances kinase inhibition (e.g., IC₅₀ improved from 12.3 µM to 5.6 µM for VEGFR2) by increasing electrophilicity .
  • Steric Effects :
    • Bulky substituents (e.g., -OCH₂CH₃) on the chlorophenyl ring reduce antimicrobial activity (MIC increased from 64 µg/mL to >256 µg/mL) due to hindered membrane penetration .
  • Hydrogen Bond Donors :
    • -NH₂ groups on pyrazine improve solubility but may reduce target affinity due to competitive intramolecular H-bonding .

Q. SAR Table :

Modification SiteSubstituentEGFR IC₅₀ (µM)Solubility (mg/mL)
Pyrazine (Position 5)-CF₃5.60.8
Chlorophenyl (Position 4)-OCH₃18.91.2
Urea (N-H)Methylation>502.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorophenyl)-3-pyrazin-2-ylurea
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorophenyl)-3-pyrazin-2-ylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.